Sanshodiol

Description

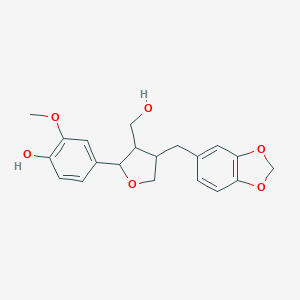

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYMYKQGSSTJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123755 | |

| Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sanshodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54854-91-0 | |

| Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54854-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanshodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | Sanshodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sanshodiol: A Technical Guide to its Discovery, Natural Sources, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanshodiol, a lignan with the chemical formula C₂₀H₂₂O₆, is a natural product found in plants of the Zanthoxylum genus. First identified in 1974 from the stem bark of Zanthoxylum piperitum (Japanese pepper), it has since been reported in other related species such as Zanthoxylum nitidum. This technical guide provides a comprehensive overview of the discovery, natural source identification, and characterization of this compound. It includes a generalized experimental protocol for its isolation and summarizes its key physicochemical and spectroscopic data. While specific biological activities and mechanisms of action for this compound remain largely unexplored in publicly available literature, the known pharmacological properties of related lignans from the Zanthoxylum genus are discussed to provide context for future research.

Introduction

Lignans are a large group of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This compound is a specific lignan that has been identified as a constituent of certain Zanthoxylum species, plants with a long history of use in traditional medicine. This document aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers interested in its further investigation and potential therapeutic applications.

Discovery and Natural Sources

This compound was first discovered and isolated from the stem bark of Zanthoxylum piperitum DC. by Abe et al. in 1974.[1][2][3][4] Subsequent phytochemical studies have also identified its presence in Zanthoxylum nitidum. These plants, commonly known as Japanese pepper or prickly ash, are the primary known natural sources of this compound.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

| Zanthoxylum piperitum DC. | Stem Bark | Abe et al., 1974 |

| Zanthoxylum nitidum | Not specified | PubChem |

Physicochemical and Spectroscopic Data

The definitive structural elucidation of this compound was achieved through spectroscopic methods. While the original 1974 publication by Abe et al. would contain the most detailed initial data, this information is not widely accessible. However, data for a closely related derivative, (±)-sanshodiol methyl ether, has been published and provides insight into the core structure.

Table 2: Physicochemical and Spectroscopic Data for this compound and its Methyl Ether Derivative

| Property | This compound | (±)-Sanshodiol Methyl Ether |

| Chemical Formula | C₂₀H₂₂O₆ | C₂₁H₂₄O₆ |

| Molecular Weight | 358.38 g/mol | 372.41 g/mol |

| CAS Number | 54854-91-0 | Not available |

| ¹H NMR (500 MHz, CDCl₃) | Data not readily available | δ 7.20 (d, J = 2.0 Hz, 1H), 7.11 (dd, J = 8.2, 2.0 Hz, 1H), 6.98 – 6.73 (m, 4H), 5.94 (s, 2H), 5.25 (d, J = 8.2 Hz, 1H), 4.99 (d, J = 8.6 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H), 3.77 (dd, J = 8.2, 6.1 Hz, 1H), 3.70 (s, 3H), 3.68 (dd, J = 8.6, 6.1 Hz, 1H), 3.30 (s, 3H)[5] |

| ¹³C NMR (126 MHz, CDCl₃) | Data not readily available | δ 172.62, 171.69, 149.35, 149.27, 147.56, 147.48, 131.62, 131.19, 120.30, 119.65, 111.06, 110.23, 108.05, 107.27, 101.18, 83.70, 82.47, 56.06, 56.05, 54.76, 54.69, 52.50, 51.98[5] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Data not readily available | Calculated for C₂₀H₂₀O₆ + Na⁺: 379.1158, Found: 379.1161[5] |

Experimental Protocols

Generalized Protocol for the Isolation of this compound from Zanthoxylum Species

Diagram 1: Generalized Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Collection and Preparation: The stem bark of Zanthoxylum piperitum is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol or 70% ethanol at room temperature for an extended period (e.g., 48-72 hours), with the solvent being replaced periodically. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Lignans like this compound are expected to be present in the moderately polar fractions (e.g., chloroform or ethyl acetate).

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated pure compound is then confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Currently, there is a significant lack of specific data in the public domain regarding the biological activities and mechanism of action of purified this compound. However, the broader class of lignans and extracts from the Zanthoxylum genus are known to possess various pharmacological properties.

Extracts from Zanthoxylum riedelianum, which also contains lignans, have demonstrated anti-inflammatory and analgesic activities.[2] The anti-inflammatory effects of many plant-derived compounds, including lignans, are often attributed to the modulation of key signaling pathways.

Diagram 2: General Anti-inflammatory Signaling Pathways Potentially Modulated by Lignans

Caption: Putative inhibitory action of lignans on pro-inflammatory signaling pathways.

Many plant-derived compounds exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] These pathways, when activated by inflammatory stimuli, lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It is plausible that this compound, as a lignan, may exhibit similar inhibitory effects, though this requires experimental validation.

Future Directions

The existing literature provides a solid foundation for the discovery and natural source identification of this compound. However, there are clear gaps in our understanding of its biological potential. Future research should focus on:

-

Re-isolation and Full Characterization: A comprehensive spectroscopic analysis of freshly isolated this compound to provide a complete and publicly accessible dataset.

-

Biological Screening: A broad-based biological screening of pure this compound to identify its potential therapeutic activities (e.g., anticancer, anti-inflammatory, neuroprotective).

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies should be undertaken to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

Synthesis: Development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogues with potentially improved activity.

Conclusion

This compound is a structurally defined lignan from the Zanthoxylum genus. While its discovery dates back several decades, its pharmacological properties remain largely uninvestigated. This technical guide consolidates the known information on its discovery, sources, and characterization, and provides a framework for its future exploration as a potential lead compound in drug discovery. The detailed experimental protocols and summary tables presented herein are intended to facilitate and encourage further research into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation and Characterization of Sanshodiol-Type Lignans from Zanthoxylum Species

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Zanthoxylum, commonly known as prickly ash or Szechuan pepper, is a rich source of bioactive secondary metabolites. Among these are the alkylamides known as sanshools, which are responsible for the characteristic pungent and tingling sensation of the spice. A specific subgroup, the dihydroxylated sanshools, often referred to as sanshodiols, have garnered scientific interest for their potential therapeutic properties, including anti-inflammatory and neuroactive effects. These compounds are structurally characterized by a polyunsaturated fatty acid amide backbone with a diol functionality.

This technical guide provides a comprehensive overview of the methodologies for isolating sanshodiol and related dihydroxy-sanshools from Zanthoxylum plant material. It includes detailed experimental protocols derived from peer-reviewed literature, quantitative data on extraction and purification yields, and a visualization of a key biological signaling pathway modulated by these compounds.

Isolation and Purification Protocols

The isolation of this compound-type compounds is a multi-step process involving extraction, fractionation, and chromatography. The following protocols are synthesized from established methods for isolating hydroxyl-sanshools from species such as Zanthoxylum armatum and Zanthoxylum piperitum.

Protocol 1: Bulk Extraction and Solvent Partitioning

This protocol outlines the initial extraction from dried plant material to obtain a crude extract enriched with the target compounds.

-

Plant Material Preparation: Air-dry the plant material (e.g., fruits, leaves of Z. armatum) and grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered material in 70% ethanol at room temperature for 24-48 hours. The process should be repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a viscous, pasty residue.[1][2]

-

Aqueous Suspension: Dissolve the residue in ultrapure water, for example, at a 1:10 (w/v) ratio.[1]

-

Solvent-Solvent Partitioning: Perform liquid-liquid partitioning of the aqueous suspension. Sequentially extract with solvents of increasing polarity, such as petroleum ether and then ethyl acetate (EtOAc). The this compound-type compounds typically show good solubility in the ethyl acetate fraction.

-

Fraction Concentration: Collect the ethyl acetate fraction and concentrate it in vacuo to yield the enriched extract for chromatographic purification.

Protocol 2: Chromatographic Purification

This protocol details the separation of the target compounds from the enriched extract using column chromatography.

-

Silica Gel Column Chromatography (Primary Purification):

-

Stationary Phase: Pack a glass column with silica gel (100-200 mesh) slurried in the initial mobile phase.

-

Sample Loading: Adsorb the concentrated ethyl acetate extract onto a small amount of silica gel and load it evenly onto the top of the prepared column.

-

Mobile Phase & Elution: Elute the column with a gradient solvent system. A common system starts with petroleum ether and gradually increases the proportion of ethyl acetate. For example, a petroleum ether-ethyl acetate (3:2 v/v) mixture has been shown to be effective for eluting hydroxyl-α-sanshool.[1][2]

-

Fraction Collection: Collect fractions of a defined volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions that show a prominent spot corresponding to the Rf value of the target compound (e.g., an Rf of 0.23 was noted for hydroxyl-α-sanshool in the petroleum ether:ethyl acetate 3:2 system).[1][2]

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

For obtaining high-purity compounds, the pooled fractions from silica gel chromatography can be subjected to preparative or semi-preparative reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase system.

-

Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

Collection: Collect the peaks corresponding to the retention time of the this compound compounds. The final pure compounds are obtained after solvent evaporation.

-

Quantitative Data Summary

The efficiency of isolation can vary significantly based on the plant source, part used, and specific methodology. The table below summarizes quantitative data from relevant studies.

| Compound | Zanthoxylum Species | Starting Material | Purification Method | Yield | Purity | Reference |

| Hydroxy-α-sanshool | Z. armatum | Fruit Powder | 70% EtOH Extraction, Partitioning, Silica Gel Column Chromatography | 12.42% (from enriched extract) | 98.34% | [1][2] |

| α-Sanshool | Z. piperitum | Seeds | MeOH Extraction, Chromatography | 100.3 mg (from unspecified amount) | N/A | [3] |

| β-Sanshool | Z. piperitum | Seeds | MeOH Extraction, Chromatography | 25.3 mg (from unspecified amount) | N/A | [3] |

| γ-Sanshool | Z. piperitum | Seeds | MeOH Extraction, Chromatography | 10.7 mg (from unspecified amount) | N/A | [3] |

| 2',3'-dihydroxy-α-sanshool | Z. piperitum | Seeds | MeOH Extraction, Chromatography | 3.1 mg (from unspecified amount) | N/A | [3] |

| 2',3'-dihydroxy-β-sanshool | Z. piperitum | Seeds | MeOH Extraction, Chromatography | 1.8 mg (from unspecified amount) | N/A | [3] |

Visualizations: Workflow and Biological Pathways

Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation and purification of this compound-type compounds from Zanthoxylum species.

Anti-Inflammatory Signaling Pathway

Sanshool compounds have been reported to exhibit anti-inflammatory properties. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is central to the regulation of inflammatory responses. Aberrant activation of NF-κB is implicated in many inflammatory diseases. Studies have shown that sanshools can decrease the phosphorylation of IκB and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4]

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

Conclusion

The isolation of this compound and related compounds from Zanthoxylum species is a well-documented process achievable through a combination of solvent extraction, partitioning, and chromatographic techniques. The protocols provided herein offer a robust framework for obtaining these bioactive molecules in high purity. Quantitative analysis reveals that yields can be substantial, although they are dependent on the specific plant material and methods employed. The demonstrated inhibitory activity of these compounds on the NF-κB signaling pathway underscores their potential as leads for the development of novel anti-inflammatory agents. This guide serves as a valuable technical resource for researchers aiming to explore the chemical and pharmacological landscape of Zanthoxylum-derived natural products.

References

- 1. Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of Four Structurally Distinct Sanshools Ameliorate Dextran Sodium Sulfate-Induced Ulcerative Colitis by Restoring Intestinal Barrier Function and Modulating the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Blueprint of Sanshodiol: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Sanshodiol, a lignan first isolated from the bark of Zanthoxylum piperitum. This document details the experimental methodologies employed for its isolation and the spectroscopic analyses that defined its molecular architecture. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized through logical diagrams.

Isolation of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. The following protocol outlines the methodology applied to obtain pure this compound from the bark of Zanthoxylum piperitum.

Experimental Protocol: Isolation and Purification

The dried bark of Zanthoxylum piperitum was subjected to extraction with methanol. The resulting methanolic extract was then concentrated and partitioned between ethyl acetate and water. The ethyl acetate soluble fraction, containing a mixture of lignans and other secondary metabolites, was further purified using a combination of silica gel and alumina column chromatography. Final purification was achieved by recrystallization from a mixture of ethyl acetate and n-hexane, yielding this compound as colorless needles.

Logical Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Spectroscopic Data and Structural Determination

The molecular structure of this compound was determined through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₆ |

| Molecular Weight | 358.39 g/mol |

| Appearance | Colorless Needles |

| Melting Point | 140-141 °C |

| Optical Rotation | [α]D²⁰ -28.5° (c 1.0, CHCl₃) |

| UV λmax (EtOH) | 234 nm (log ε 3.96), 286 nm (log ε 3.82) |

| IR νmax (KBr) | 3450, 1610, 1595, 1510, 1270, 1240, 1130, 1040, 930 cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provided the molecular weight and key fragmentation patterns, offering initial insights into the structural components of this compound.

| Ion | m/z (relative intensity, %) | Interpretation |

| [M]⁺ | 358 (100) | Molecular Ion |

| [M - H₂O]⁺ | 340 (25) | Loss of a water molecule |

| [M - CH₂OH]⁺ | 327 (15) | Loss of a hydroxymethyl group |

| [C₉H₉O₃]⁺ | 165 (30) | Fragment corresponding to the piperonyl moiety |

| [C₈H₉O₂]⁺ | 137 (80) | Fragment corresponding to the guaiacyl moiety |

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provided detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.80 - 2.20 | m | - | 2H | H-8, H-8' |

| 2.60 - 2.90 | m | - | 2H | H-7', H-7' |

| 3.60 - 3.90 | m | - | 5H | H-9, H-9', OCH₃ |

| 4.65 | d | 7 | 1H | H-7 |

| 5.95 | s | - | 2H | -O-CH₂-O- |

| 6.60 - 7.00 | m | - | 6H | Aromatic Protons |

¹³C-NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complemented the ¹H-NMR data by providing information on the carbon skeleton of this compound.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 35.4 | CH₂ | C-7' |

| 41.8 | CH | C-8' |

| 47.2 | CH | C-8 |

| 56.0 | CH₃ | OCH₃ |

| 64.2 | CH₂ | C-9' |

| 72.8 | CH₂ | C-9 |

| 82.4 | CH | C-7 |

| 101.1 | CH₂ | -O-CH₂-O- |

| 108.3, 109.2, 111.4 | CH | Aromatic CH |

| 114.5, 118.8, 121.8 | CH | Aromatic CH |

| 132.2, 134.8 | C | Aromatic C |

| 146.8, 147.9, 148.5 | C | Aromatic C-O |

Structure Elucidation Workflow

The collective interpretation of the spectroscopic data led to the unambiguous determination of the chemical structure of this compound. The logical process is outlined below.

Caption: Logical workflow for the structure elucidation of this compound.

Chemical Structure of this compound

Based on the comprehensive analysis of the spectroscopic data, the structure of this compound was elucidated as a furofuran lignan.

Caption: Simplified representation of the this compound structure.

This guide provides a foundational understanding of the chemical structure elucidation of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery. The detailed methodologies and tabulated data serve as a practical reference for future studies on this and related lignan compounds.

The Biosynthesis of Sanshodiol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanshodiol, a furofuran lignan found in plants of the Zanthoxylum genus, possesses a unique chemical structure that has drawn interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed from established principles of lignan biosynthesis in plants. It details the precursor molecules, key enzymatic steps, and regulatory aspects. Furthermore, this guide presents representative quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic and regulatory pathways, as well as a typical experimental workflow.

Introduction to this compound and Lignans

This compound is classified as a furofuran lignan, a major class of phytoestrogens characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Lignans are synthesized from the phenylpropanoid pathway and are initiated by the oxidative coupling of two monolignol units. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug development. The specific structure of this compound, featuring a methoxy group and a methylenedioxy bridge on its aromatic rings, suggests a specialized biosynthetic route following the formation of the core furofuran structure.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in Zanthoxylum species, a putative pathway can be constructed based on the well-characterized biosynthesis of other furofuran lignans. The pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of monolignol precursors.

-

Oxidative Coupling: Formation of the furofuran lignan core.

-

Post-Coupling Modifications: Tailoring of the core structure to yield this compound.

Phenylpropanoid Pathway: The Building Blocks

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds, including monolignols. The key steps leading to the likely precursor of this compound, coniferyl alcohol, are outlined below.

-

L-Phenylalanine , the initial substrate, is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl-CoA is then hydroxylated and methylated to produce feruloyl-CoA. This can occur via two routes:

-

Hydroxylation by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) followed by methylation by caffeoyl-CoA O-methyltransferase (CCoAOMT) .

-

Alternatively, conversion to caffeoyl-CoA and then methylation by caffeic acid O-methyltransferase (COMT) .

-

-

Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde.

-

Finally, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol , the primary monolignol precursor for this compound biosynthesis.

Oxidative Coupling: Formation of the Furofuran Core

The defining step in furofuran lignan biosynthesis is the stereospecific oxidative coupling of two monolignol radicals.

-

Oxidation: A laccase or peroxidase enzyme oxidizes two molecules of coniferyl alcohol to generate coniferyl alcohol radicals.

-

Stereoselective Coupling: A dirigent protein (DIR) captures and orients two coniferyl alcohol radicals to facilitate their coupling into a specific stereoisomer of pinoresinol. In the absence of a dirigent protein, a racemic mixture of products would be formed. Pinoresinol is the foundational furofuran lignan from which many others are derived.

Post-Coupling Modifications: Tailoring to this compound

Following the formation of pinoresinol, a series of enzymatic modifications are necessary to produce the final structure of this compound.

-

Reduction: The furofuran ring of pinoresinol can be reduced by a pinoresinol-lariciresinol reductase (PLR) . It is plausible that this compound biosynthesis involves such a reduction step, though the exact intermediate is unknown.

-

Methylenedioxy Bridge Formation: A key feature of one of this compound's aromatic rings is the methylenedioxy bridge. This structure is typically formed by the action of a specific class of cytochrome P450 enzymes, namely the CYP81Q subfamily . These enzymes catalyze the conversion of an ortho-hydroxymethoxy phenol moiety into a methylenedioxy bridge. It is hypothesized that an enzyme from this family acts on a pinoresinol-like intermediate.

-

O-Methylation: The other aromatic ring of this compound possesses a methoxy group. This is likely added by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring. Lignan-specific OMTs have been characterized in several plant species.

Quantitative Data in Lignan Biosynthesis

Specific quantitative data for the biosynthesis of this compound is not yet available. However, data from related lignan and phenylpropanoid pathways provide valuable insights into the potential kinetics and flux of this pathway.

| Parameter | Enzyme/Pathway | Value | Organism/Tissue | Reference |

| Metabolic Flux | Phenylpropanoid Pathway | 1.15 - 4.63 nmol (g FW)⁻¹ h⁻¹ | Wound-healing potato tuber | [1] |

| Enzyme Kinetics (Km) | Pinoresinol-lariciresinol reductase (PLR) | 5-20 µM (for pinoresinol) | Linum species | [2] |

| Enzyme Kinetics (Km) | Caffeic acid O-methyltransferase (COMT) | 30-100 µM (for caffeic acid) | Various plants | [3] |

| Gene Expression | PLR gene expression | Upregulated during seed development | Linum usitatissimum | [4] |

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a multi-faceted approach combining biochemistry, molecular biology, and analytical chemistry.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in this compound biosynthesis.

Protocol: O-Methyltransferase (OMT) Activity Assay

-

Protein Extraction:

-

Grind fresh or frozen plant tissue (e.g., from Zanthoxylum) in liquid nitrogen to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 10% glycerol, 1 mM PMSF).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl pH 7.5

-

10 µL of crude protein extract

-

100 µM of a putative hydroxylated lignan substrate (e.g., a demethylated analog of a this compound precursor)

-

100 µM S-adenosyl-L-methionine (SAM) as the methyl donor.

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 2 M HCl.

-

Extract the product with ethyl acetate.

-

-

Product Analysis:

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product by HPLC or LC-MS to identify the methylated lignan.

-

Gene Identification and Heterologous Expression

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Protocol: Cloning and Functional Characterization of a Putative Lignan OMT

-

Gene Identification:

-

Extract total RNA from Zanthoxylum tissue and synthesize cDNA.

-

Design degenerate primers based on conserved regions of known lignan OMTs.

-

Perform PCR to amplify a fragment of the putative OMT gene.

-

Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA sequence.

-

-

Cloning and Heterologous Expression:

-

Clone the full-length OMT cDNA into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Transform the expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae) with the construct.

-

Induce protein expression (e.g., with IPTG for E. coli).

-

-

Functional Assay of Recombinant Protein:

-

Lyse the host cells and purify the recombinant OMT protein (e.g., using Ni-NTA affinity chromatography if a His-tag was included).

-

Perform the enzyme assay as described in section 4.1 using the purified recombinant protein and various potential lignan substrates to determine its substrate specificity and kinetic parameters.

-

Metabolic Profiling

Objective: To identify and quantify the intermediates and final products of the this compound pathway in the plant.

Protocol: LC-MS Analysis of Lignans

-

Metabolite Extraction:

-

Grind plant tissue in liquid nitrogen.

-

Extract with 80% methanol overnight at 4°C.

-

Centrifuge and collect the supernatant.

-

Filter the extract through a 0.22 µm filter.

-

-

LC-MS Analysis:

-

Inject the filtered extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ionization modes.

-

Identify putative intermediates and this compound based on their retention times, accurate mass, and fragmentation patterns compared to authentic standards or published data.

-

Visualizing the Biosynthesis of this compound

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Regulation of Lignan Biosynthesis

Caption: General signaling pathway for the regulation of lignan biosynthesis.

Experimental Workflow for Pathway Elucidation

Caption: Experimental workflow for elucidating a lignan biosynthetic pathway.

Conclusion and Future Perspectives

This guide has outlined the putative biosynthetic pathway of this compound, providing a foundational framework for researchers. The proposed pathway, rooted in the established principles of lignan biosynthesis, highlights the key enzymatic steps from the phenylpropanoid pathway to the final tailored structure of this compound. While the specific enzymes from Zanthoxylum species remain to be characterized, the provided experimental protocols offer a clear roadmap for their identification and functional validation. Future research should focus on the isolation and characterization of the specific dirigent proteins, cytochrome P450s, and O-methyltransferases from Zanthoxylum to confirm this putative pathway. Such knowledge will be instrumental in developing metabolic engineering strategies for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

Sanshodiol: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Lignan

Abstract

Sanshodiol, a lignan predominantly isolated from plants of the Zanthoxylum genus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a review of its purported biological activities and associated signaling pathways. Detailed experimental protocols for extraction, isolation, and common biological assays are presented to facilitate further research and development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development exploring the potential of this compound.

Physical and Chemical Properties

This compound is a tetrahydrofuran lignan characterized by a core structure derived from the dimerization of two phenylpropanoid units.[1] Its physical and chemical properties are crucial for its handling, formulation, and biological activity assessment.

Data Presentation

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | PubChem |

| Molecular Weight | 358.4 g/mol | PubChem |

| Melting Point | 140 - 141 °C | PubChem |

| Physical Description | Solid | PubChem |

| XLogP3-AA | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 77.4 Ų | PubChem |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Lignans, in general, are sparingly soluble or insoluble in water.[1] | ChemFaces, ChemicalBook |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While specific, publicly available spectra for this compound are limited, the following sections describe the expected characteristic signals based on its chemical structure and data from closely related lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for aromatic protons, methoxy groups, and protons within the tetrahydrofuran ring and its substituents. Aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. The methoxy group protons would present as a singlet around δ 3.8-4.0 ppm. Protons on the tetrahydrofuran ring and the hydroxymethyl groups would resonate in the upfield region, typically between δ 2.5 and 5.0 ppm.

-

¹³C-NMR: The carbon-13 NMR spectrum would show distinct signals for the aromatic carbons (δ 100-150 ppm), the carbons of the tetrahydrofuran ring (δ 50-90 ppm), the methoxy carbon (around δ 55-60 ppm), and the hydroxymethyl carbons (around δ 60-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretching vibrations of the aromatic rings in the region of 1450-1600 cm⁻¹.

-

C-O stretching vibrations for the ether and alcohol functionalities in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 358. The fragmentation pattern would likely involve the cleavage of the side chains and the tetrahydrofuran ring, providing valuable structural information.

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and biological evaluation of this compound, based on procedures used for similar lignans from Zanthoxylum species. Researchers should optimize these protocols for their specific experimental conditions.

Extraction and Isolation of this compound from Zanthoxylum piperitum

This protocol outlines a general procedure for the extraction and isolation of lignans, including this compound, from the stem bark of Zanthoxylum piperitum.

Diagram: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the stem bark of Zanthoxylum piperitum at room temperature and then grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light, anisaldehyde-sulfuric acid reagent).

-

Purification: Pool the fractions containing this compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve a series of final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, studies on related lignans from the Zanthoxylum genus suggest potential anti-inflammatory, neuroprotective, and anticancer activities.[2][3][4]

Anti-inflammatory Activity

Lignans isolated from Zanthoxylum species have demonstrated anti-inflammatory properties.[5][6] The proposed mechanism often involves the inhibition of pro-inflammatory mediators.

Diagram: Potential Anti-inflammatory Signaling Pathway

Caption: Putative anti-inflammatory mechanism of this compound.

Neuroprotective Effects

Extracts from Zanthoxylum species have shown neuroprotective effects in in vitro models.[2] The underlying mechanisms may involve the modulation of oxidative stress and apoptotic pathways.

Anticancer Activity

Several lignans have been investigated for their anticancer properties, exhibiting the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][7] The signaling pathways implicated often include those regulating cell cycle and apoptosis.

Diagram: Potential Anticancer Signaling Pathway

References

- 1. Lignans [m.chemicalbook.com]

- 2. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A new dimeric lignan from Zanthoxylum simulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Investigations of Extracts of Zanthoxylum rhetsa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lignans: a versatile source of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Sanshodiol: A Technical Guide to Core Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sanshodiol, a bioactive compound identified as Hydroxy-α-sanshool (HAS), is emerging as a molecule of significant interest in the fields of pharmacology and drug development. Extracted from plants of the Zanthoxylum genus, notably the Sichuan peppercorn, this natural compound has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic applications of this promising natural product.

Neuroprotective Effects: Targeting the PI3K/Akt Signaling Pathway

One of the most well-documented therapeutic actions of this compound (Hydroxy-α-sanshool) is its neuroprotective capacity, particularly in the context of oxidative stress-induced apoptosis. Research has shown that HAS can protect neuronal cells from damage by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and apoptosis.

Quantitative Data on Neuroprotective Effects

The following table summarizes the key quantitative findings from a study investigating the effects of Hydroxy-α-sanshool on hydrogen peroxide (H₂O₂)-stimulated PC12 cells, a common model for neuronal cell death.

| Parameter Measured | Condition | Result | Fold Change/Percentage | Reference |

| Apoptosis Rate | H₂O₂-stimulated PC12 cells | Increased to 48.74% | - | [1] |

| H₂O₂ + HAS pretreatment | Significantly reduced apoptosis | - | [1] | |

| Protein Expression | ||||

| p-PI3K | H₂O₂-stimulated PC12 cells + HAS | Upregulated | - | [1] |

| Akt | H₂O₂-stimulated PC12 cells + HAS | Upregulated | - | [1] |

| p-Akt | H₂O₂-stimulated PC12 cells + HAS | Upregulated | - | [1] |

| Bcl-2 (anti-apoptotic) | H₂O₂-stimulated PC12 cells + HAS | Upregulated | - | [1] |

| Cleaved Caspase-3 (pro-apoptotic) | H₂O₂-stimulated PC12 cells + HAS | Downregulated | - | [1] |

| Bax (pro-apoptotic) | H₂O₂-stimulated PC12 cells + HAS | Downregulated | - | [1] |

| Antioxidant Enzyme Activity | ||||

| Superoxide Dismutase (SOD) | H₂O₂-stimulated PC12 cells + HAS | Increased | - | [1] |

| Catalase (CAT) | H₂O₂-stimulated PC12 cells + HAS | Increased | - | [1] |

| Glutathione Peroxidase (GSH-Px) | H₂O₂-stimulated PC12 cells + HAS | Increased | - | [1] |

| Oxidative Stress Marker | ||||

| Malondialdehyde (MDA) | H₂O₂-stimulated PC12 cells + HAS | Decreased | - | [1] |

Signaling Pathway Diagram: PI3K/Akt Pathway Modulation by this compound

Caption: this compound's neuroprotective effect via the PI3K/Akt pathway.

Experimental Protocols: Neuroprotection Studies

The investigation into the neuroprotective effects of Hydroxy-α-sanshool involved the following key experimental methodologies:

-

Cell Culture and Treatment: PC12 cells, a rat pheochromocytoma cell line, were cultured and differentiated into neuron-like cells. To induce oxidative stress, the cells were stimulated with hydrogen peroxide (H₂O₂). Experimental groups were pre-treated with varying concentrations of Hydroxy-α-sanshool prior to H₂O₂ exposure.

-

Cell Viability and Apoptosis Assays:

-

MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed, which measures the metabolic activity of cells.

-

Flow Cytometry: Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometric analysis. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis: To determine the expression levels of key proteins in the PI3K/Akt pathway, Western blotting was conducted. This involved lysing the cells, separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies against p-PI3K, Akt, p-Akt, Bcl-2, Bax, and cleaved caspase-3.

-

Measurement of Oxidative Stress Markers: The levels of intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were measured using commercially available kits to evaluate the antioxidant effects of Hydroxy-α-sanshool.

Anti-inflammatory Effects: Targeting the NF-κB Signaling Pathway

This compound and related sanshools have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

The following table presents quantitative data on the anti-inflammatory effects of sanshools, including Hydroxy-α-sanshool, in a mouse model of colitis.

| Parameter Measured | Condition | Result | Percentage Decrease | Reference |

| Protein Phosphorylation | ||||

| p-p65 | DSS-induced colitis mice + HAS | Decreased | 13.70% | [2] |

| p-IκB | DSS-induced colitis mice + HAS | Decreased | 72.58% | [2] |

| Pro-inflammatory Cytokines | ||||

| IL-6 | DSS-induced colitis mice + Sanshools | Decreased | - | [2] |

| TNF-α | DSS-induced colitis mice + Sanshools | Decreased | - | [2] |

| IL-1β | DSS-induced colitis mice + Sanshools | Decreased | - | [2] |

| Anti-inflammatory Cytokine | ||||

| IL-10 | DSS-induced colitis mice + Sanshools | Increased | - | [2] |

Signaling Pathway Diagram: NF-κB Pathway Inhibition by this compound

Caption: this compound's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols: Anti-inflammatory Studies

The anti-inflammatory properties of sanshools were evaluated using the following methodologies:

-

Animal Model: A dextran sodium sulfate (DSS)-induced colitis model in mice was used to mimic inflammatory bowel disease. Mice were administered sanshools orally.

-

Disease Activity Index (DAI): Clinical symptoms such as body weight loss, stool consistency, and rectal bleeding were monitored and scored to calculate the DAI.

-

Histological Analysis: Colon tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

-

Western Blot Analysis: The phosphorylation status of key proteins in the NF-κB pathway, namely p65 and IκB, was determined by Western blotting of colon tissue lysates.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an anti-inflammatory cytokine (IL-10) in the colon tissue were quantified using enzyme-linked immunosorbent assay (ELISA).

Potential Anticancer Effects: Targeting Apoptosis Pathways

While research on the anticancer effects of Hydroxy-α-sanshool is still in its early stages, studies on structurally similar sanshools, such as Hydroxy-γ-sanshool (HRS), provide valuable insights into potential mechanisms of action. These compounds appear to induce apoptosis in cancer cells by activating key signaling pathways.

Quantitative Data on Anticancer Effects (Hydroxy-γ-sanshool)

The following table summarizes the anticancer effects of Hydroxy-γ-sanshool on human colorectal cancer cells (HCT-116).

| Parameter Measured | Condition | Result | Percentage of Cells | Reference |

| Cell Cycle Arrest (G1 phase) | HCT-116 cells + 50 μM HRS | Increased | 17.71% | [3] |

| HCT-116 cells + 90 μM HRS | Increased | 34.86% | [3] | |

| HCT-116 cells + 130 μM HRS | Increased | 44.50% | [3] | |

| Apoptosis Rate | HCT-116 cells + 50 μM HRS | Increased | 11.9% | [3] |

| HCT-116 cells + 90 μM HRS | Increased | 19.8% | [3] | |

| HCT-116 cells + 130 μM HRS | Increased | 30.7% | [3] | |

| Protein Expression | ||||

| p53 | HCT-116 cells + HRS | Increased | - | [3] |

| Caspase 8 | HCT-116 cells + HRS | Increased | - | [3] |

| Cyclin D1 | HCT-116 cells + HRS | Decreased | - | [3] |

| CDK4 | HCT-116 cells + HRS | Decreased | - | [3] |

Signaling Pathway Diagram: Potential Anticancer Mechanism of Sanshools

Caption: Potential anticancer mechanism of sanshools via p53 and Caspase 8 activation.

Experimental Protocols: Anticancer Studies

The evaluation of the anticancer potential of Hydroxy-γ-sanshool involved the following experimental approaches:

-

Cell Culture: Human colorectal cancer cell line HCT-116 was used.

-

Cell Proliferation Assay: The inhibitory effect of HRS on cell proliferation was determined using assays such as the MTT assay.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining was employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with HRS.

-

Apoptosis Assay: Apoptosis was quantified by flow cytometry using Annexin V-FITC and PI double staining.

-

Gene and Protein Expression Analysis:

-

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction was used to measure the mRNA levels of genes involved in cell cycle regulation and apoptosis (e.g., p53, p21, Fas, Caspase 8, Cyclin D1, CDK4).

-

Western Blotting: The protein levels of the corresponding gene products were analyzed by Western blotting.

-

Conclusion and Future Directions

This compound (Hydroxy-α-sanshool) presents a compelling profile as a multi-target therapeutic agent. Its well-defined neuroprotective effects via the PI3K/Akt pathway, coupled with its potent anti-inflammatory actions through the inhibition of the NF-κB pathway, highlight its potential for the treatment of neurodegenerative and inflammatory diseases. Furthermore, preliminary evidence from related sanshools suggests a promising avenue for anticancer drug discovery, focusing on the induction of apoptosis.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

-

In Vivo Efficacy Studies: Validating the therapeutic effects of this compound in relevant animal models of neurodegenerative diseases, inflammatory conditions, and various cancers.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide provides a solid foundation for the continued exploration of this compound as a lead compound in drug discovery and development. The convergence of its effects on fundamental signaling pathways underscores its potential to address complex multifactorial diseases.

References

- 1. Hydroxy- α-sanshool Possesses Protective Potentials on H2O2-Stimulated PC12 Cells by Suppression of Oxidative Stress-Induced Apoptosis through Regulation of PI3K/Akt Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effects of Four Structurally Distinct Sanshools Ameliorate Dextran Sodium Sulfate-Induced Ulcerative Colitis by Restoring Intestinal Barrier Function and Modulating the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hydroxy-γ-sanshool from Zanthoxylum bungeanum (prickly ash) induces apoptosis of human colorectal cancer cell by activating P53 and Caspase 8 [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Sanshodiol, a lignan, and related alkylamides primarily found in plants of the Zanthoxylum genus. These compounds have garnered significant interest for their diverse pharmacological activities, ranging from neuroprotection and anti-inflammatory effects to the modulation of sensory perception through ion channels. This document summarizes the current understanding of their biological activities, mechanisms of action, and the experimental methodologies used to investigate them.

Chemical Structures and Biological Activities

This compound is a lignan, while the characteristic tingling and numbing sensation of Zanthoxylum species is attributed to a class of bioactive alkylamides. Though structurally distinct, these compounds are often co-extracted from the same plant sources and contribute to the overall pharmacological profile of these traditional medicines.

Table 1: Biological Activities and Quantitative Data for this compound and Related Alkylamides

| Compound Class | Compound Name | Biological Activity | Quantitative Data (IC50/EC50) | Source Organism(s) | Citations |

| Lignan | This compound | Anti-inflammatory, Neuroprotective | Data not consistently reported | Zanthoxylum piperitum, Syringa pinnatifolia | [1][2] |

| Alkylamide | Hydroxy-α-sanshool | TRPV1 Agonist, TRPA1 Agonist | EC50 (TRPV1): 1.1 µMEC50 (TRPA1): 69 µM | Zanthoxylum bungeanum | [3] |

| Alkylamide | γ-Sanshool | ACAT-1 Inhibitor, ACAT-2 Inhibitor | IC50 (ACAT-1): 12.0 µMIC50 (ACAT-2): 82.6 µM | Zanthoxylum piperitum | [3] |

| Alkylamide | (2E,4E,8Z,10E/Z)-N-isobutyldodeca-2,4,8,10-tetraenamide | Cytotoxic (A2780 cells) | IC50: 101.20 ± 10.35 µM | Asarum sieboldii | [4] |

| Lignan | Sesamin | Cytotoxic (CCRF-CEM cells), Cytotoxic (CEM/ADR5000 cells) | IC50: 40.74 µMIC50: 30.70 µM | Zanthoxylum parachanthum | [5] |

| Lignan | Asarinin | Cytotoxic (HL-60 cells) | IC50: 11.64 µM | Zanthoxylum americanum | [5] |

Experimental Protocols

Isolation and Purification of this compound and Alkylamides

A general protocol for the isolation of these compounds from Zanthoxylum plant material involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification

Figure 1. General workflow for the isolation and purification of this compound and alkylamides.

A detailed method for the purification of hydroxyl-α-sanshool involves extraction with 70% ethanol, followed by enrichment with petroleum ether and ethyl acetate, and final purification using silica gel column chromatography[6][7]. The fractions are typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and pool those containing the target compounds[6][7].

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of natural products.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Cell Viability: A concurrent MTT assay is performed to ensure that the observed reduction in nitric oxide production is not due to cytotoxicity of the tested compound.

TRPV1/TRPA1 Activation Assay: Calcium Imaging

The activation of TRPV1 and TRPA1 channels by alkylamides like hydroxy-α-sanshool can be assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding for the desired TRP channel (TRPV1 or TRPA1).

-

Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

-

Compound Application: The cells are then exposed to the test compound (e.g., hydroxy-α-sanshool) at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium levels are monitored using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates channel activation and subsequent calcium influx.

-

Data Analysis: The dose-response relationship is analyzed to determine the EC50 value of the compound.

Western Blotting for Signaling Pathway Analysis

Western blotting is a key technique to investigate the modulation of signaling pathways by compounds like this compound and alkylamides.

-

Cell Lysis: Cells treated with the compound of interest are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phosphorylated forms of MAPK pathway proteins or NF-κB subunits).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways

Alkylamides: Modulation of TRP Channels

Alkylamides, particularly hydroxy-α-sanshool, are well-documented agonists of the transient receptor potential (TRP) channels TRPV1 and TRPA1[3]. These channels are non-selective cation channels that play a crucial role in the sensation of pain, temperature, and pungent compounds.

Figure 2. Alkylamide activation of TRPV1 and TRPA1 channels in sensory neurons.

The activation of these channels leads to an influx of cations, primarily Ca²⁺, which depolarizes the sensory neuron and generates action potentials, resulting in the characteristic tingling and numbing sensations[8].

This compound: Potential Modulation of Inflammatory Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, its reported anti-inflammatory activity suggests potential modulation of key inflammatory pathways such as NF-κB and MAPK, similar to other bioactive lignans[1][9].

Figure 3. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex. Further research is required to confirm this mechanism.

Pharmacokinetics

The pharmacokinetic properties of this compound and related alkylamides are not extensively documented. However, studies on other lignans from Zanthoxylum and related species suggest that they are absorbed after oral administration, with maximum plasma concentrations reached within a few hours[10][11]. The metabolism of these compounds likely involves glucuronidation and sulfation[12]. For alkylamides, hydroxy-α-sanshool has been detected in the blood and urine of human subjects after oral administration, with a peak plasma concentration observed at 30 minutes.

Conclusion and Future Directions

This compound and the alkylamides from Zanthoxylum species represent promising classes of bioactive compounds with significant therapeutic potential. The alkylamides, with their well-characterized effects on TRP channels, are particularly interesting for applications in pain management and sensory modulation. While this compound has demonstrated anti-inflammatory and neuroprotective activities, further research is needed to elucidate its precise mechanisms of action, including the identification of its direct molecular targets and the signaling pathways it modulates. The development of robust and validated analytical methods will be crucial for the quality control of Zanthoxylum-based products. Future studies should focus on obtaining comprehensive pharmacokinetic and toxicological data to support the clinical development of these natural products.

References

- 1. Metabolome and transcriptome analyses identify the plant immunity systems that facilitate sesquiterpene and lignan biosynthesis in Syringa pinnatifolia Hemsl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical and Molecular Insights into Variation in Sesame Seed Antioxidant Capability as Revealed by Metabolomics and Transcriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Total Synthesis of Sanshodiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sanshodiol, a lignan natural product identified in Zanthoxylum piperitum and Zanthoxylum nitidum, possesses a substituted tetrahydrofuran core that is of interest to synthetic and medicinal chemists. As of the latest literature review, a dedicated total synthesis of this compound has not been reported. This document outlines a proposed synthetic strategy based on established methodologies for the synthesis of structurally related tetrahydrofuran lignans. The presented protocols and data are illustrative and derived from analogous syntheses in the chemical literature.

Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound (1) suggests a convergent approach. The central tetrahydrofuran ring can be disconnected at the C-O bonds, leading back to a 1,4-diol intermediate (2). This diol can be derived from a 1,4-diketone (3) through stereoselective reduction. The 1,4-diketone is a key intermediate that can be assembled from two simpler aromatic fragments, piperonal (4) and a derivative of vanillin (5), through a variety of carbon-carbon bond-forming reactions.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis is proposed to proceed through three main stages: 1) Synthesis of the 1,4-diketone intermediate, 2) Stereoselective reduction to the 1,4-diol, and 3) Cycloetherification to form the tetrahydrofuran ring of this compound.

Caption: Proposed three-stage synthetic workflow.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar lignan structures.

Stage 1: Synthesis of 1,4-Diketone Intermediate (3)

A Stetter reaction is a suitable method for the synthesis of 1,4-dicarbonyl compounds. This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound, catalyzed by an N-heterocyclic carbene (NHC).

-

Protocol 1: NHC-Catalyzed Stetter Reaction

-

To a solution of piperonal (4) (1.0 eq) and a suitable α,β-unsaturated ketone derived from a vanillin derivative (5) (1.1 eq) in anhydrous THF (0.1 M), add the NHC catalyst (0.1 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1,4-diketone (3).

-

Stage 2: Diastereoselective Reduction of 1,4-Diketone (3)

The stereoselective reduction of the 1,4-diketone is crucial for establishing the desired stereochemistry of the final product. A substrate-controlled reduction using a bulky reducing agent can favor the formation of the desired diastereomer.

-

Protocol 2: Diastereoselective Reduction

-

Dissolve the 1,4-diketone (3) (1.0 eq) in anhydrous methanol (0.1 M) and cool the solution to -78 °C.

-

Add a solution of sodium borohydride (2.2 eq) in methanol portion-wise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude diol (2) by column chromatography.

-

Stage 3: Cycloetherification to this compound (1)

An acid-catalyzed intramolecular cyclization of the 1,4-diol will yield the tetrahydrofuran ring of this compound.

-

Protocol 3: Acid-Catalyzed Cycloetherification

-

To a solution of the 1,4-diol (2) (1.0 eq) in dichloromethane (0.05 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound (1).

-

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for the proposed synthetic route, based on typical yields and selectivities observed in analogous lignan syntheses.

| Step | Reaction | Starting Material(s) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Stetter Reaction | Piperonal (4) & Vanillin derivative (5) | 1,4-Diketone (3) | 75 | N/A |

| 2 | Diastereoselective Reduction | 1,4-Diketone (3) | 1,4-Diol (2) | 85 | 10:1 |

| 3 | Cycloetherification | 1,4-Diol (2) | This compound (1) | 90 | >20:1 |

| Overall | Total Synthesis | Piperonal & Vanillin derivative | This compound (1) | ~57 | >20:1 |

Signaling Pathway and Logical Relationships

The logical progression of the synthetic strategy, highlighting the key transformations and intermediates, is depicted below.

Caption: Logical flow of the proposed this compound synthesis.

Disclaimer: The synthetic route, protocols, and data presented herein are hypothetical and based on established chemical principles for the synthesis of related compounds. Experimental validation is required to determine the actual yields, stereoselectivities, and optimal reaction conditions for the total synthesis of this compound.

Application Notes and Protocols for the Extraction and Purification of Hydroxy-α-Sanshool

A Note on "Sanshodiol": Extensive literature searches did not yield specific protocols for a compound named "this compound." The information presented here pertains to hydroxyl-α-sanshool , a prominent bioactive compound isolated from plants of the Zanthoxylum genus, which is likely the compound of interest or a closely related analogue. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction